![molecular formula C11H12N4 B2513612 4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine CAS No. 1144509-54-5](/img/structure/B2513612.png)
4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine
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Overview
Description
4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine is a compound with the molecular formula C11H12N4. It belongs to the class of imidazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Mechanism of Action
Target of Action
The primary targets of 4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine are currently unknown. This compound belongs to the class of organic compounds known as imidazoles . Imidazoles are aromatic five-member rings with two nitrogen atoms at positions 1 and 3, and three carbon atoms
Mode of Action
The mode of action of This compound Imidazoles often act by forming hydrogen bonds with their targets, leading to changes in the targets’ structure and function .
Biochemical Pathways
The specific biochemical pathways affected by This compound Imidazoles can participate in a variety of biochemical reactions, including the formation of oximes and hydrazones . These reactions involve the nucleophilic attack of nitrogen on a carbonyl carbon, leading to the formation of a new carbon-nitrogen bond .
Pharmacokinetics
The pharmacokinetics of This compound The compound’s solubility, volatility, and stability can influence its bioavailability.
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its distribution in the body and its ability to reach its targets. Additionally, the compound’s stability can be affected by factors such as temperature and pH.
Preparation Methods
The synthesis of 4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine typically involves the reaction of 4-methylimidazole with benzaldehyde under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction . Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity.
Chemical Reactions Analysis
4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry
In the realm of chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. It is utilized as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions .
Biology
4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine exhibits a range of biological activities:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains.
- Antifungal Properties : It has been evaluated for its efficacy against fungal infections.
- Anticancer Activity : Preliminary studies indicate that it may possess anticancer properties, making it a candidate for further research in oncology .
Medicine
The compound is being investigated for its therapeutic applications in treating infections and cancer. Its ability to interact with biological targets through hydrogen bonding may lead to alterations in target structures and functions, enhancing its potential as a drug candidate .
Industry
In industrial applications, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for applications requiring robust performance under varying conditions .
Comparison with Similar Compounds
4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine can be compared with other imidazole derivatives such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Metronidazole: An antibacterial and antiprotozoal agent.
These compounds share the imidazole core structure but differ in their substituents and specific biological activities, highlighting the uniqueness of this compound in terms of its chemical properties and applications.
Biological Activity
Overview of the Compound
4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine, with the molecular formula C11H12N4, is an imidazole derivative recognized for its diverse biological activities. This compound is notable for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research .
The exact mechanism of action for this compound remains to be fully elucidated. However, imidazole derivatives generally exert their effects through:
- Hydrogen Bond Formation : They interact with biological targets by forming hydrogen bonds, leading to structural and functional changes in these targets.
- Biochemical Pathways : These compounds can participate in various biochemical reactions, including the formation of oximes and hydrazones .
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study by Jain et al. evaluated the antimicrobial activity of various imidazole compounds against bacteria such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Among the tested compounds, those similar to this compound demonstrated promising antibacterial effects .
Compound | Target Bacteria | Activity Level |
---|---|---|
This compound | S. aureus | Moderate |
E. coli | Moderate | |
B. subtilis | Moderate |
Anticancer Properties
The compound has shown potential as an anticancer agent. In vitro studies have indicated that derivatives of imidazole can induce cell cycle arrest and apoptosis in cancer cell lines. For instance, treatment with certain analogs resulted in a significant accumulation of cells in the G1 phase while decreasing the proportion in the S and G2/M phases, indicating a mechanism that may prevent cancer cell proliferation .
Cell Cycle Analysis Results:
Cell Phase | Control (%) | Treated (%) |
---|---|---|
G0-G1 | 52.39 | 72.13 |
S | 34.77 | 25.19 |
G2/M | 12.84 | 2.68 |
This data suggests that the compound may effectively halt cell division, a critical aspect of many anticancer therapies.
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its solubility and stability under various environmental conditions. Understanding these parameters is essential for predicting its bioavailability and therapeutic efficacy .
Comparative Analysis with Other Imidazole Derivatives
In comparison to other known imidazole derivatives such as clemizole and metronidazole, this compound exhibits unique properties that may enhance its effectiveness against specific pathogens or cancer cells.
Compound | Primary Use | Biological Activity |
---|---|---|
Clemizole | Antihistaminic agent | Moderate Antihistamine |
Metronidazole | Antibacterial/antiprotozoal | Strong Antimicrobial |
This compound | Potential anticancer/antimicrobial agent | Moderate to strong antimicrobial; anticancer potential |
Properties
IUPAC Name |
1-[(E)-benzylideneamino]-4-methylimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c1-9-8-15(11(12)14-9)13-7-10-5-3-2-4-6-10/h2-8H,1H3,(H2,12,14)/b13-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPMBZWAQDWVQI-NTUHNPAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=N1)N)N=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=N1)N)/N=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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